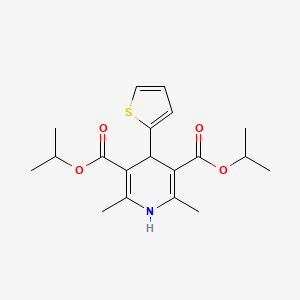

diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Description

Diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative. The compound features a 2-thienyl (thiophene) substituent at the 4-position of the DHP ring, distinguishing it from nitro- or phenyl-substituted analogs. Its diisopropyl ester groups at the 3,5-positions contribute to lipophilicity, which may influence bioavailability and membrane permeability compared to other ester variants .

Properties

IUPAC Name |

dipropan-2-yl 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-10(2)23-18(21)15-12(5)20-13(6)16(19(22)24-11(3)4)17(15)14-8-7-9-25-14/h7-11,17,20H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKSUPJXMOAWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CS2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324577-07-3 | |

| Record name | DIISOPROPYL 2,6-DIMETHYL-4-(2-THIENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted pyridine and thienyl derivatives.

Scientific Research Applications

Diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The compound’s structure allows it to fit into the binding sites of these channels, altering their conformation and function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,4-DHP Derivatives

¹Molecular formula inferred as C20H25NO4S (assuming thienyl substitution).

Key Observations:

- 4-Position Substituent: The 2-thienyl group introduces a sulfur-containing heterocycle, which may alter electronic properties compared to nitro (electron-withdrawing) or phenyl (electron-neutral) groups. Thiophene’s π-electron system could enhance binding to aromatic residues in biological targets .

- Molecular Weight: The target compound is likely intermediate in size compared to benidipine (505.57 g/mol) and smaller analogs like nisoldipine derivatives (291.30 g/mol) .

Pharmacological Implications

While direct activity data for the thienyl-substituted compound are unavailable, inferences can be drawn from structural analogs:

- Calcium Channel Modulation: Nitrophenyl-substituted DHPs (e.g., benidipine) exhibit potent Ca²⁺ channel blocking activity due to electron-withdrawing nitro groups enhancing dipole interactions . The 2-thienyl group’s electronic profile may result in weaker binding but improved selectivity.

- Antimicrobial and Anticancer Potential: 1,4-DHPs with heteroaromatic substituents (e.g., thienyl) are explored for antimicrobial and multidrug resistance reversal activity, leveraging their planar structure for DNA intercalation .

Biological Activity

Diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound characterized by its unique molecular structure and potential biological activity. Its molecular formula is , and it features a dihydropyridine core substituted with thienyl and diisopropyl groups.

Structural Information

- Molecular Formula :

- Molecular Weight : Approximately 363.47 g/mol

- SMILES : CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CS2)C(=O)OC(C)C

- InChIKey : KNKSUPJXMOAWAC-UHFFFAOYSA-N

Biological Activity

The biological activity of diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been explored in various studies, suggesting potential applications in medicinal chemistry. Here are some key findings:

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the thienyl group may enhance the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

Studies have suggested that dihydropyridine derivatives can act as inhibitors of certain enzymes. For instance, they may inhibit calcium channels or other enzyme systems involved in cardiovascular functions. This inhibition can lead to therapeutic effects in conditions like hypertension.

Comparative Analysis with Related Compounds

To better understand the biological activity of diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl 2,6-dimethyl-4-(phenyl)-1,4-dihydropyridine | C18H22N2O4 | Lacks sulfur heteroatom |

| Dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine | C19H24N2O5 | Contains nitro group enhancing reactivity |

| Diisopropyl 2,6-dimethyl-4-(thienyl)-1,4-dihydropyridine | C19H25NO4S | Incorporates sulfur heteroatom influencing pharmacokinetics |

Case Studies and Research Findings

While specific literature data on diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is sparse, related studies provide insights into its potential:

- Synthesis and Characterization : A study on the synthesis of unsymmetrical esters of 2,6-dimethyl-4-(thienyl)-1,4-dihydropyridines indicated promising biological activities and highlighted the importance of substituent variations in modulating activity .

- Biological Testing : Compounds similar to diisopropyl 2,6-dimethyl-4-(thienyl)-1,4-dihydropyridine have been tested for their effects on human cell lines and showed varying degrees of cytotoxicity and growth inhibition .

- Mechanistic Studies : Research into the mechanisms of action for pyridine derivatives suggests that they may interact with multiple biological targets, including ion channels and enzymes involved in metabolic pathways .

Q & A

Q. What are the key considerations for synthesizing diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in laboratory settings?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with Hantzsch-type cyclocondensation. Key steps include:

- Precursor selection : Use 2-thienyl-substituted aldehydes and β-keto esters (e.g., isopropyl acetoacetate) to form the dihydropyridine core .

- Solvent-free conditions : Optimize reaction efficiency by avoiding solvents, as demonstrated in analogous syntheses using steam baths for controlled heating (e.g., 2.5 hours at 80–90°C) .

- Catalytic additives : Iodine (1.5 mmol) in ethanol enhances cyclization efficiency, reducing side reactions .

- Purification : Recrystallization from ethanol yields high-purity product (94% crude yield), validated by melting point analysis and thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate post-synthesis?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR spectroscopy :

- ¹H NMR : Identify diagnostic signals: dihydropyridine NH (~4.5 ppm), thienyl protons (6.7–7.2 ppm), and isopropyl methyl splits (1.2–1.4 ppm) .

- ¹³C NMR : Confirm ester carbonyls (165–170 ppm) and quaternary carbons in the dihydropyridine ring .

- X-ray crystallography : Resolve the flattened boat conformation of the 1,4-dihydropyridine ring and perpendicular orientation of the thienyl substituent, with torsion angles (e.g., C3–C4–C5–C6 = 27.3°) critical for bioactivity .

- IR spectroscopy : Validate ester C=O stretches (1698 cm⁻¹) and NH bending (3334 cm⁻¹) .

Advanced Research Questions

Q. What are the mechanistic insights into the oxidation pathways of diisopropyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydropyridine derivatives under catalytic conditions?

Methodological Answer: Oxidation mechanisms depend on catalytic systems:

- Cytochrome P450 mimic systems : Fe-porphyrin catalysts (e.g., Fe(T-3-PyP)@NaY) with iodobenzene diacetate (PhI(OAc)₂) achieve selective dehydrogenation to pyridines. The thienyl group’s electron-rich nature may stabilize radical intermediates during oxidation .

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (loss of dihydropyridine absorbance at ~340 nm) and GC-MS to identify intermediates .

- By-product mitigation : Optimize pH (neutral to mildly acidic) and temperature (25–40°C) to suppress side reactions like ester hydrolysis .

Q. How does the conformational flexibility of the 1,4-dihydropyridine ring influence the biological activity of this compound?

Methodological Answer:

- Crystallographic analysis : The dihydropyridine ring adopts a flattened boat conformation, with N1 and C4 atoms deviating from the plane by 0.138 Å and 0.336 Å, respectively. This distortion modulates interactions with biological targets (e.g., calcium channels) .

- Structure-activity relationships (SAR) : Replace the 2-thienyl group with nitro-phenyl (as in nifedipine analogs) to assess how electronic effects (e.g., electron-withdrawing vs. donating) alter binding affinity .

- Molecular docking : Simulate binding to L-type calcium channels using software like AutoDock Vina, focusing on hydrogen bonds between ester carbonyls and channel residues .

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate impurities or conformational dynamics .

- Dynamic NMR (DNMR) : Resolve signal splitting caused by ring puckering or thienyl rotation at low temperatures (−40°C) .

- Crystallographic refinement : Use anisotropic displacement parameters (ADPs) to model thermal motion and validate hydrogen bonding networks (e.g., C–H···O interactions between esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.